

avoiding interference from buffers like Tris or glycine

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Compound of Interest

Compound Name: 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

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Technical Support Center: Managing Buffer Interference

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid experimental interference from common biological buffers like Tris and glycine.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory techniques can Tris or glycine buffers cause interference?

A1: Tris and glycine buffers can interfere with a variety of common biochemical and analytical techniques, including:

- Protein Quantification Assays: Notably the Lowry and Bradford assays.
- Enzyme Immunoassays (e.g., ELISA): Can lead to high background or reduced signal.
- SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The standard Laemmli system using Tris-glycine has limitations in resolving low molecular weight proteins.
- Mass Spectrometry (MS): Tris is not volatile and can suppress ionization, leading to reduced signal and contamination of the instrument.

- Enzyme Kinetics Assays: These buffers can directly interact with enzymes and affect their activity.

Q2: What is the general mechanism behind buffer interference?

A2: The mechanisms of interference are specific to the assay. For example:

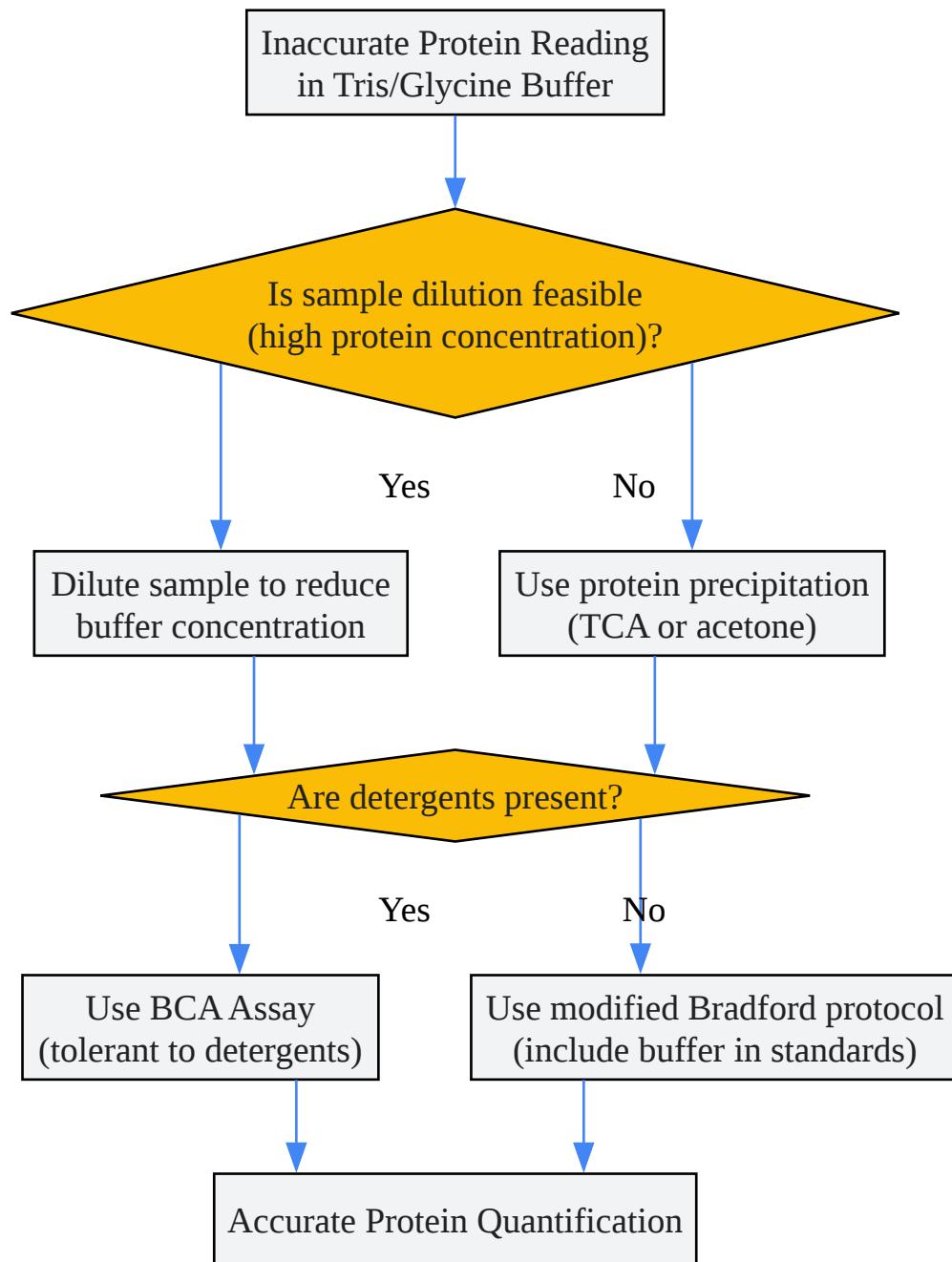
- In the Lowry protein assay, Tris buffer can chelate copper ions, which are essential for the colorimetric reaction, and can also react with the Folin-Ciocalteu reagent, leading to inaccurate protein quantification.[1][2]
- In the Bradford assay, both Tris and glycine can interfere with the binding of the Coomassie dye to proteins, affecting the color change and leading to erroneous results.
- In immunoassays, primary amine-containing buffers like Tris and glycine can react with labeling reagents (e.g., NHS esters) used for antibody conjugation, reducing labeling efficiency. They can also alter the pH of the assay environment, affecting antibody-antigen binding.
- In mass spectrometry, non-volatile buffers like Tris can contaminate the ion source and suppress the ionization of the analyte, leading to poor signal intensity.[3]

Troubleshooting Guides

Protein Quantification Assays

Problem: Inaccurate protein concentration measurement when using Tris or glycine-based buffers.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for protein assay interference.

Quantitative Impact of Tris on Lowry Protein Assay

As shown in the table below, the concentration of Tris buffer in the final assay mixture significantly affects the measured protein concentration in the Lowry assay.

Tris Concentration in Final Assay (mM)	Apparent Protein Concentration (µg/mL) of a 47 µg/mL Albumin Sample	% Error
0	47.0	0%
0.04	48.5	+3.2%
0.15	52.0	+10.6%
0.37	58.0	+23.4%
0.73	68.0	+44.7%
1.46	85.0	+80.9%
3.65	115.0	+144.7%

Data adapted from Rej, R., & Richards, A. H. (1974). Analytical Biochemistry, 62(1), 240-7.[\[2\]](#)

Recommended Solutions:

- Use a Compatible Assay: The Bicinchoninic Acid (BCA) assay is generally more resistant to interference from common buffer components, including low to moderate concentrations of Tris and glycine. It is also compatible with most detergents.[\[4\]](#)[\[5\]](#)
- Buffer-Match Standards: If using the Bradford or Lowry assay is necessary, prepare your protein standards in the exact same buffer (including the same concentration of Tris or glycine) as your unknown samples. This will help to cancel out the interfering effects.
- Sample Clean-up: For samples with high concentrations of interfering substances, consider removing the buffer through dialysis or protein precipitation.

Experimental Protocol: Acetone Precipitation of Proteins

This protocol is effective for removing interfering substances like Tris and glycine from protein samples before quantification.

Materials:

- Cold (-20°C) acetone
- Acetone-compatible microcentrifuge tubes
- Microcentrifuge

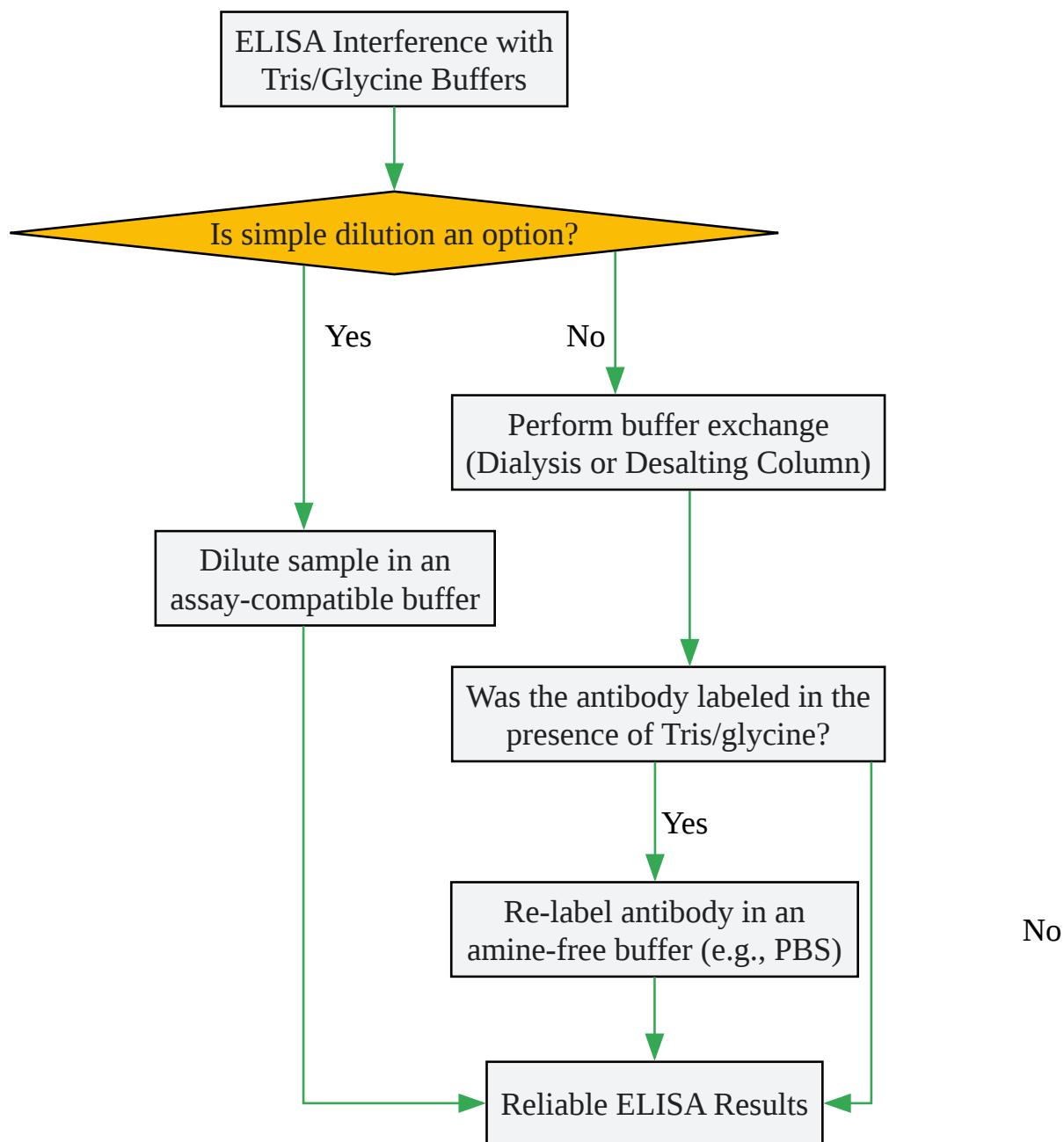
Procedure:

- Place your protein sample in an acetone-compatible tube.
- Add four times the sample volume of cold (-20°C) acetone to the tube.
- Vortex the tube and incubate for 60 minutes at -20°C.
- Centrifuge for 10 minutes at 13,000-15,000 x g.
- Carefully decant the supernatant without disturbing the protein pellet.
- Allow the residual acetone to evaporate from the uncapped tube at room temperature for 30 minutes.
- Resuspend the protein pellet in a buffer compatible with your downstream application.[\[2\]](#)[\[6\]](#)

Enzyme Immunoassays (e.g., ELISA)

Problem: High background, low signal, or inconsistent results in an ELISA when samples are in Tris or glycine-containing buffers.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for ELISA interference.

Recommended Solutions:

- Sample Dilution: The simplest approach is to dilute the sample in an assay-compatible buffer, such as Phosphate Buffered Saline (PBS) with a non-ionic detergent like Tween-20. This reduces the concentration of the interfering buffer components.[\[7\]](#)

- Buffer Exchange: For concentrated samples or when dilution is not feasible, perform a buffer exchange using dialysis or a desalting column to replace the Tris or glycine buffer with an appropriate immunoassay buffer.[4][7][8][9]
- Use Blocking Agents: Ensure your blocking buffer is effective. Commercially available blocking agents can help to minimize non-specific binding that may be exacerbated by buffer components.

Experimental Protocol: Protein Dialysis for Buffer Exchange

This protocol is suitable for removing small molecules like Tris and glycine from protein samples prior to an immunoassay.

Materials:

- Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
- Dialysis buffer (e.g., PBS, pH 7.4)
- Stir plate and stir bar
- Beaker or container for dialysis buffer

Procedure:

- Prepare the dialysis membrane according to the manufacturer's instructions.
- Load the protein sample into the dialysis tubing or cassette and seal securely.
- Place the sealed sample into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
- Place the beaker on a stir plate and stir gently at 4°C.
- Dialyze for 2-4 hours.
- Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight at 4°C.

- For highly concentrated interfering substances, a third buffer change may be necessary.[4][8][9][10]

SDS-PAGE

Problem: Poor resolution of low molecular weight proteins (<20 kDa) using the standard Tris-glycine SDS-PAGE system.

Recommended Solutions:

- Use a Tris-Tricine Buffer System: This system is superior for resolving small proteins and peptides. Tricine has a higher negative charge than glycine at the stacking gel pH, allowing it to migrate faster and separate small peptides from the SDS micelle front, resulting in sharper bands.[11][12]
- Use a Tris-Acetate Buffer System: This system is well-suited for the separation of large proteins.

Comparison of SDS-PAGE Buffer Systems

Feature	Tris-Glycine System	Tris-Tricine System
Optimal Separation Range	20 kDa - 200 kDa[12]	1 kDa - 100 kDa[11]
Resolution of <20 kDa Proteins	Poor, often diffuse[12]	Excellent, sharp bands[11]
Primary Application	General purpose protein separation	Low molecular weight proteins and peptides

Mass Spectrometry

Problem: Poor signal intensity, ion suppression, and instrument contamination when analyzing samples containing Tris buffer.

Recommended Solutions:

- Avoid Tris Buffer: Whenever possible, use a volatile buffer compatible with mass spectrometry, such as ammonium bicarbonate or ammonium acetate, in the final sample

preparation steps.

- Sample Clean-up: Before analysis, remove Tris buffer from the sample using one of the following methods:
 - ZipTips® or C18 columns: These are small, disposable chromatography tips used for desalting and concentrating peptide samples.
 - Dialysis or Buffer Exchange: As described for immunoassays.
 - Protein Precipitation: As described for protein quantification assays.

Experimental Protocol: Buffer Exchange using a Spin Column for Mass Spectrometry

This protocol is a quick method for removing non-volatile salts like Tris from a protein sample before MS analysis.

Materials:

- Micro Bio-Spin 6 chromatography column (or similar)
- Volatile buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)
- Microcentrifuge

Procedure:

- Prepare the spin column by removing the storage buffer according to the manufacturer's instructions. This usually involves inverting the column to resuspend the gel and then centrifuging to remove the buffer.
- Equilibrate the column by washing it 3-5 times with the volatile buffer. For each wash, add the buffer and centrifuge at 1,000 x g for 1-2 minutes, discarding the flow-through.
- Place the column in a clean collection tube.
- Carefully apply your protein sample to the center of the column.

- Centrifuge at 1,000 x g for 4 minutes to collect the protein in the volatile buffer.[13] The Tris buffer will be retained in the column matrix.

Enzyme Kinetics Assays

Problem: Altered enzyme activity (Vmax and Km) in the presence of Tris or glycine buffers.

Recommended Solutions:

- Choose an Inert Buffer: Use a "Good's" buffer, such as HEPES or PIPES, which are designed to be non-interactive with biological systems.
- Buffer Comparison: If you must use Tris or glycine, perform preliminary experiments to compare enzyme activity in these buffers to an inert buffer to understand the extent of the effect.

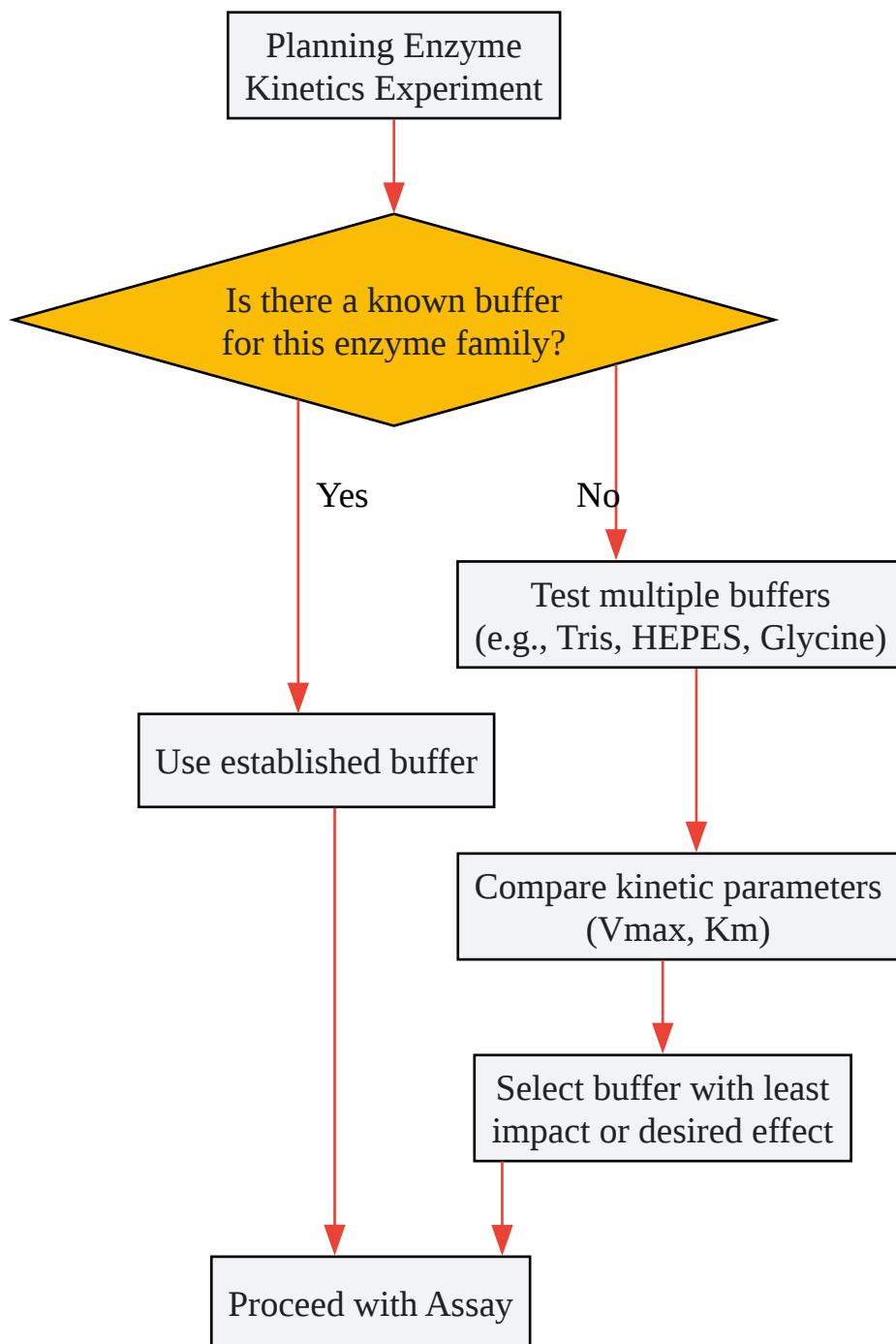
Quantitative Impact of Buffers on Alkaline Phosphatase Kinetics

The choice of buffer can significantly alter the kinetic parameters of an enzyme, as demonstrated by the data below for alkaline phosphatase at pH 9.1.

Buffer	Vmax (μM/min)	Km (mM)
Tris	1.85	0.83
Tricine	1.45	0.65
Glycine	1.12	0.51

Data adapted from Hethhey et al. (2002). Journal of Experimental Microbiology and Immunology, 2, 33-38.[10]

Workflow for Buffer Selection in Enzyme Assays:

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Caption: Logical workflow for selecting an appropriate buffer for enzyme kinetics studies.

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